11-EICOSENOL
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Overview
Description
Mechanism of Action
Target of Action
Eicosenoyl alcohol, also known as (11Z)-icos-11-en-1-ol or 11Z-eicosen-1-ol, is a long-chain fatty alcoholIt’s known that long-chain fatty alcohols can be involved in various biological processes, including lipid metabolism and signal transduction .
Mode of Action
It’s plausible that it may interact with enzymes involved in fatty acid metabolism, such as desaturases and elongases . These enzymes are responsible for the biosynthesis of polyunsaturated fatty acids (PUFAs), which are crucial for various physiological functions.
Biochemical Pathways
Eicosenoyl alcohol may be involved in the beta-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . During beta-oxidation, the fatty acid molecule is progressively shortened by the removal of two-carbon units, resulting in the formation of acetyl-CoA, which can be further metabolized in the citric acid cycle to generate ATP .
Pharmacokinetics
It’s known that the pharmacokinetics of alcohols can be influenced by various factors, such as the rate and extent of absorption, and the metabolic capacity of the liver .
Result of Action
It’s plausible that it may influence lipid metabolism and cellular signaling, given its potential involvement in fatty acid metabolism .
Action Environment
The action, efficacy, and stability of Eicosenoyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as enzymes and cofactors, can affect its metabolic transformation. Moreover, factors such as pH and temperature can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
11-Eicosenol can be synthesized through several methods. One common synthetic route involves the selective reduction of methyl cis-11-eicosenoate using lithium aluminium hydride . Another method involves the multi-step reaction starting from 11-dodecyn-1-ol, which includes the use of reagents such as n-butyllithium and tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as jojoba oil, where it is present in significant quantities. The extraction process typically includes solvent extraction followed by purification steps such as distillation and chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11-Eicosenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11-eicosenoic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 11-Eicosenoic acid.
Reduction: Saturated alcohols.
Substitution: Various substituted eicosenes depending on the reagent used.
Scientific Research Applications
11-Eicosenol has several scientific research applications:
Immunotherapy: It has been studied for its immune stimulatory effects and potential use as a vaccine adjuvant.
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its role in the chemical communication of honeybees and other insects.
Comparison with Similar Compounds
Similar Compounds
11-Eicosenoic acid: A monounsaturated omega-9 fatty acid found in plant oils and nuts.
Methyl cis-11-eicosenoate: An ester derivative of 11-eicosenoic acid.
cis-11-Eicosenoic acid: Another derivative with similar chemical properties.
Uniqueness
11-Eicosenol is unique due to its presence in honeybee venom and its significant role in chemical communication among insects. Its ability to modulate immune responses also sets it apart from other similar compounds, making it a valuable compound for research in immunotherapy and other scientific fields .
Properties
CAS No. |
62442-62-0 |
---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
icos-11-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3 |
InChI Key |
QYOZAXQSDUAPDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCO |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCO |
melting_point |
25 - 26 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of eicosenoyl alcohol in the synthesis of (2,3-¹³C₂) erucic acid?
A1: Eicosenoyl alcohol serves as a crucial intermediate in the synthesis of (2,3-¹³C₂) erucic acid. The process involves a repeated three-step reaction sequence that extends the carbon chain of the starting molecule, oleyl alcohol (C18:1). In this sequence, eicosenoyl alcohol is produced by the reduction of ethyl eicosenoate with lithium aluminum hydride (LAH). The eicosenoyl alcohol is then subjected to the same three-step sequence using ¹³C-labeled triethylphosphonoacetate, ultimately yielding (2,3-¹³C₂) erucic acid. []
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